5,6,7,8-Tetrahydroindolizine-1-carboxamide
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Overview
Description
5,6,7,8-Tetrahydroindolizine-1-carboxamide is a heterocyclic compound with the molecular formula C9H12N2O It is a derivative of indolizine, a structure known for its pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroindolizine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce 6,7-dihydroindolizin-8(5H)-one, followed by formylation and reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroindolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5,6,7,8-Tetrahydroindolizine-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroindolizine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been studied as a selective Bcl-2 inhibitor, which helps restore apoptosis functions in cancer cells by targeting the caspase system . This interaction inhibits the antiapoptotic effect, thereby promoting cell death in cancerous cells.
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound with a similar structure but without the carboxamide group.
6,7-Dihydroindolizin-8(5H)-one: An intermediate in the synthesis of 5,6,7,8-Tetrahydroindolizine-1-carboxamide.
S-55746: A selective Bcl-2 inhibitor with a similar indolizine core structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug development, particularly in anticancer research, sets it apart from other indolizine derivatives .
Properties
IUPAC Name |
5,6,7,8-tetrahydroindolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9(12)7-4-6-11-5-2-1-3-8(7)11/h4,6H,1-3,5H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMZGBDTFJOLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CC(=C2C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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